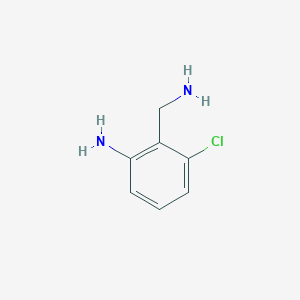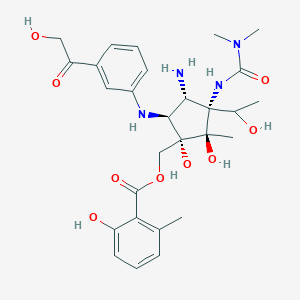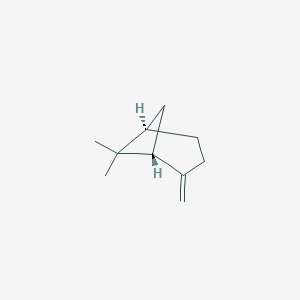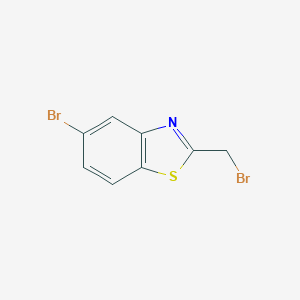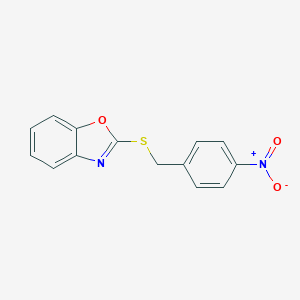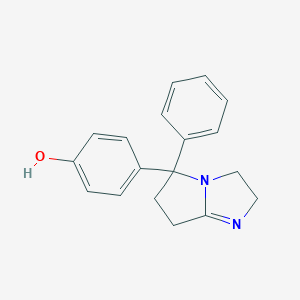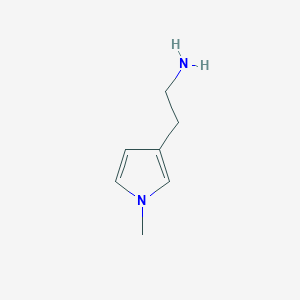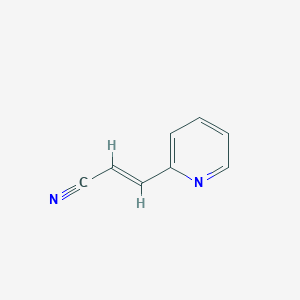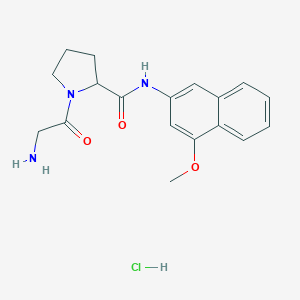
Gly-Pro 4-methoxy-beta-naphthylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a pyrrolidine ring, an aminoacetyl group, and a methoxynaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Aminoacetyl Group: The aminoacetyl group can be introduced via an acylation reaction using an appropriate acylating agent.
Attachment of the Methoxynaphthalene Moiety: The methoxynaphthalene moiety can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
- 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide
- 1-(2-Aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrobromide
Uniqueness:
- The presence of the hydrochloride salt form can enhance the compound’s solubility and stability.
- The specific arrangement of functional groups may confer unique biological activity or chemical reactivity.
Properties
CAS No. |
100929-90-6 |
|---|---|
Molecular Formula |
C18H22ClN3O3 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H21N3O3.ClH/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19;/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23);1H/t15-;/m0./s1 |
InChI Key |
IYLMARVOIYCGET-RSAXXLAASA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN.Cl |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CN.Cl |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN.Cl |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
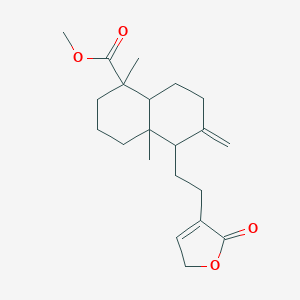
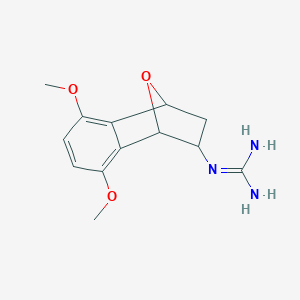
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
